3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
The compound 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- A butyl chain at the 3-position, which may enhance lipophilicity and membrane permeability.
- A morpholin-4-yl group at the 6-position, contributing to hydrogen bonding and solubility.
Properties
IUPAC Name |
3-butyl-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-2-3-9-26-22(28)20-15-18(25-10-12-31-13-11-25)7-8-21(20)24-23(26)32-16-17-5-4-6-19(14-17)27(29)30/h4-8,14-15H,2-3,9-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXLPHUSJSYKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the butyl, morpholinyl, nitrophenyl, and methylsulfanyl groups through various substitution and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholinyl and butyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Core Structure Variations: The quinazolinone core in the target compound differs from benzimidazoles (), quinolines (), and naphthyridines (). Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while naphthyridines and quinolines often target nucleic acid-binding proteins or G-protein-coupled receptors .
Role of Morpholin-4-yl Group: In the target compound, the 6-position morpholin-4-yl group may enhance solubility and binding to polar residues in target proteins. However, demonstrates that morpholine placement is critical: a morpholinoethyl substituent in quinolines reduced affinity by 14-fold compared to n-pentyl analogs, suggesting steric or electronic mismatches .
Sulfanyl vs. Sulfinyl Groups: The [(3-nitrophenyl)methyl]sulfanyl group in the target compound contrasts with sulfinyl-containing benzimidazoles ().
Therapeutic Applications: While the target compound’s applications remain unconfirmed, analogs like TLR7-9 antagonists () highlight morpholine’s versatility in immunomodulation. Conversely, triazolone derivatives () with complex substituents suggest divergent pharmacokinetic profiles .
Biological Activity
3-butyl-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities.
Antimicrobial Activity
Research indicates that derivatives of quinazolinone compounds exhibit notable antibacterial properties. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis . In a study, the minimum inhibitory concentration (MIC) for related quinazolinone derivatives was reported as low as 0.98 µg/mL against MRSA .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3k | MRSA | 0.98 |
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | S. epidermidis ATCC 12228 | 7.80 |
These findings suggest that the biological activity of the compound may be comparable to these derivatives, warranting further investigation.
Anticancer Activity
The anticancer potential of quinazolinone derivatives has also been documented. In studies involving various cancer cell lines, compounds similar to this compound demonstrated significant antiproliferative effects. For example, some derivatives showed preferential suppression of rapidly dividing A549 lung cancer cells .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | 3k | Low |
| HeLa | 3k | Moderate |
| MCF-7 | 3k | High |
These results indicate that the compound may possess similar anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinone derivatives have been explored in various models. Compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : Some quinazolinones disrupt DNA replication in cancer cells.
- Modulation of Immune Responses : The compound may modulate immune responses by affecting cytokine production.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
